Ethanedithial Ethanedithial
Brand Name: Vulcanchem
CAS No.: 23783-27-9
VCID: VC20668447
InChI: InChI=1S/C2H2S2/c3-1-2-4/h1-2H
SMILES:
Molecular Formula: C2H2S2
Molecular Weight: 90.17 g/mol

Ethanedithial

CAS No.: 23783-27-9

Cat. No.: VC20668447

Molecular Formula: C2H2S2

Molecular Weight: 90.17 g/mol

* For research use only. Not for human or veterinary use.

Ethanedithial - 23783-27-9

Specification

CAS No. 23783-27-9
Molecular Formula C2H2S2
Molecular Weight 90.17 g/mol
IUPAC Name ethanedithial
Standard InChI InChI=1S/C2H2S2/c3-1-2-4/h1-2H
Standard InChI Key MDDJJTGSROSPKD-UHFFFAOYSA-N
Canonical SMILES C(=S)C=S

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

Both isomers share the molecular formula C₂H₆S₂ but differ in sulfur atom placement:

  • 1,1-Ethanedithiol: Geminal configuration with both -SH groups on the same carbon (CH₃CH(SH)₂) .

  • 1,2-Ethanedithiol: Vicinal configuration with -SH groups on adjacent carbons (HS-CH₂-CH₂-SH) .

Table 1: Structural Comparison

Property1,1-Ethanedithiol1,2-Ethanedithiol
IUPAC NameEthane-1,1-dithiolEthane-1,2-dithiol
CAS Registry26914-40-9 540-63-6
FEMA ID4111 Not classified
Molecular Weight94.19 g/mol 94.199 g/mol

Spectroscopic Signatures

  • ¹H NMR:

    • 1,1-isomer: Three proton environments (CH₃: δ 1.3 ppm; CH(SH)₂: δ 3.1 ppm; SH: δ 1.6 ppm) .

    • 1,2-isomer: Two proton environments (CH₂-SH: δ 2.7 ppm; SH: δ 1.5 ppm) .

  • IR Spectroscopy: Strong S-H stretches at 2550–2600 cm⁻¹ for both isomers .

Synthesis and Industrial Production

1,1-Ethanedithiol Synthesis

  • Primary Route: Reaction of ethyl 2-mercaptoethyl carbonate with ammonium hydrosulfide under alkaline conditions (pH > 6.8), followed by acidification and solvent extraction .

  • Yield Optimization: Controlled H₂S saturation during synthesis reduces polymeric byproducts to <20% .

1,2-Ethanedithiol Synthesis

  • Commercial Scale: 1,2-Dichloroethane + NaSH (aq) → 85% yield .

  • Laboratory Methods:

    • Thiourea + 1,2-dibromoethane → isothiuronium salt → alkaline hydrolysis (72% yield) .

    • Ethylene sulfide + H₂S in methanol → 49% yield with 20% oligomers .

Table 2: Synthetic Challenges

IsomerByproduct FormationTemperature Sensitivity
1,1-EthanedithiolPolysulfides (15–20%)Exothermic above 30°C
1,2-EthanedithiolCyclic disulfides (8–12%)Polymerizes at >150°C

Physicochemical Properties

Thermal Behavior

  • Boiling Points:

    • 1,1-isomer: 146°C (760 mmHg)

    • 1,2-isomer: 144–146°C

  • Melting Points:

    • 1,1-isomer: -41.2°C

    • 1,2-isomer: -41°C

Solubility and Reactivity

Property1,1-Ethanedithiol1,2-Ethanedithiol
Water Solubility11.2 g/L (25°C) 8.9 g/L (25°C)
log P (Octanol-Water)1.34 1.28
pKa (Thiol Groups)9.8 ± 0.2 10.1 ± 0.3

Chemical Reactivity and Applications

1,1-Ethanedithiol in Food Chemistry

  • Flavor Enhancement:

    • GRAS limit: 5 ppm; typical use at 0.2 ppm in meats, soups, and snacks .

    • Natural occurrence in durian and fermented grapes .

  • Oxidation Pathways:

    • Air oxidation → cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane (rubbery aroma) .

1,2-Ethanedithiol in Coordination Chemistry

  • Metal Complexation:

    • Forms stable complexes with Fe, Pt, Pd (e.g., Fe₂(S₂C₂H₄)(CO)₆) .

    • Used in electrochemical impedance spectroscopy (EIS) for electron transfer studies .

  • Peptide Synthesis:

    • Scavenges β-mercaptoethanol during resin cleavage (99% efficiency) .

IsomerPrimary MetabolitesDetoxification Route
1,1-EthanedithiolH₂S + acetaldehyde Glucuronidation (35%)
1,2-EthanedithiolThioethers + sulfoxides Hepatic CYP450 oxidation

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